![molecular formula C9H17ClN2O3 B1445752 3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride CAS No. 1822674-11-2](/img/structure/B1445752.png)
3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride
Overview
Description
3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C9H17ClN2O3 and a molecular weight of 236.70 . It is used for research purposes .
Synthesis Analysis
The synthesis of functionalized oxazolidines, such as 3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride, often involves multicomponent reactions of 1,2-amino alcohols . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .Molecular Structure Analysis
The molecular structure of 3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride consists of 9 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
Functionalized oxazolidines, such as 3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride, can be synthesized using 1,2-amino alcohols as starting materials . In 2015, Feng et al. reported on the first example of metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to access N -propargyloxazolidines .Scientific Research Applications
Synthesis of Functionalized Oxazolidines
Oxazolidines are important structural units in many biologically active compounds and serve as key intermediates in the synthesis of various chemical entities. The compound can be utilized in metal-free domino annulation/Mannich reactions , which are part of recent multicomponent syntheses strategies .
Transition Metal-Catalyzed Cascade Reactions
In the realm of organic synthesis, transition metal-catalyzed reactions are pivotal for constructing complex molecules. “3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride” can be involved in such reactions to create diverse molecular architectures .
Asymmetric Azaelectrocyclization
This process is crucial for creating enantioselective compounds, which are vital in pharmaceuticals. The subject compound can be a starting material in extended one-pot asymmetric azaelectrocyclization to produce chiral molecules .
properties
IUPAC Name |
3-(2-amino-3-methylpentyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-3-6(2)7(10)4-11-8(12)5-14-9(11)13;/h6-7H,3-5,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUSAJMUXNZVCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CN1C(=O)COC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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